1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a thiazole moiety. This compound falls under the category of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in pharmaceutical research.
The compound can be synthesized through various methods, including cyclization reactions and nucleophilic substitutions. Its structural and chemical properties have been documented in several scientific studies and databases such as PubChem and BenchChem.
1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one is classified as:
The synthesis of 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one typically involves several key steps:
The synthesis may require specific reagents and conditions, such as:
The molecular structure of 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one can be described as follows:
Key structural data includes:
1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one primarily involves its interaction with biological targets. The presence of the thiazole ring contributes to its ability to interact with enzymes or receptors in biological systems.
The exact mechanism may vary depending on the specific biological target but generally includes:
Key physical properties include:
Important chemical properties include:
Relevant analyses often include spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy) to confirm structural integrity and purity.
1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one has several scientific uses:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, making it an important subject in medicinal chemistry research.
The strategic integration of privileged heterocyclic scaffolds with bioisosteric substituents represents a cornerstone of modern medicinal chemistry. Among these, 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one (CAS No: 263564-37-0) exemplifies a structurally sophisticated compound engineered for enhanced biological relevance. Characterized by the molecular formula C₁₂H₈F₃NOS and a molecular weight of 271.26 g/mol, this compound features a central thiazole ring linked to a trifluoromethyl-substituted phenyl group at the 2-position and an acetyl group at the 4-position [1]. This deliberate molecular architecture combines the established pharmacological versatility of the thiazole nucleus with the pharmacokinetic advantages conferred by the trifluoromethyl group. As a stable, crystalline solid supplied globally for drug discovery research, this compound serves both as a valuable synthetic intermediate and a structural template for probing novel biological targets [1] [2]. Its emergence reflects the evolution of rational drug design approaches aimed at optimizing target engagement, metabolic stability, and membrane permeability through strategic molecular hybridization.
The exploration of thiazole-based therapeutics represents a century-long journey from serendipitous discovery to rational drug design. Initial interest emerged from the identification of thiamine (vitamin B₁) in 1926, establishing thiazole as an essential biological scaffold critical for neurological function through its role in acetylcholine synthesis [6]. This natural precedent catalyzed systematic investigation into synthetic thiazole derivatives, yielding the first major therapeutic class: sulfonamide antibiotics. Sulfathiazole, introduced in the 1930s, demonstrated profound antimicrobial effects by inhibiting bacterial folate synthesis, validating thiazole as a viable pharmacophore [6]. Subsequent decades witnessed strategic diversification, with researchers exploiting the thiazole ring's hydrogen-bonding capability, moderate lipophilicity, and metabolic stability to address diverse therapeutic challenges.
Table 1: Fundamental Chemical Properties of 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 263564-37-0 | ChemicalBook [1] |
IUPAC Name | 1-[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethan-1-one | ChemicalBook [1] |
Molecular Formula | C₁₂H₈F₃NOS | ChemicalBook [1] |
Molecular Weight | 271.26 g/mol | ChemicalBook [1] |
Synonyms | 1-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone; Ethanone, 1-[2-[4-(trifluoromethyl)phenyl]-4-thiazolyl]- | ChemicalBook [1] |
Common Applications | Synthetic intermediate for medicinal chemistry; Building block for biologically active agents | Pharmint [2] |
The latter half of the 20th century witnessed a renaissance in thiazole medicinal chemistry, yielding agents spanning neurological, cardiovascular, and oncological domains. Pramipexole (1997), featuring a 2-aminothiazole motif, revolutionized Parkinson's disease therapy through selective dopamine D₂ receptor agonism [6]. Concurrently, riluzole (1996) emerged as a neuroprotective agent for amyotrophic lateral sclerosis, leveraging its aminothiazole structure to modulate glutamate neurotransmission. The 2000s marked the arrival of molecularly targeted thiazole therapeutics, exemplified by dasatinib (2006), a potent Bcr-Abl tyrosine kinase inhibitor for chronic myeloid leukemia. This evolution underscores a paradigm shift: from empirically discovered thiazoles to rationally engineered derivatives where specific substitutions confer precise target modulation. Within this context, 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one represents a contemporary scaffold designed for versatility in generating analogs targeting diverse pathways, continuing the legacy of thiazole-based drug discovery while incorporating modern bioisosteric principles [1] [6].
The strategic incorporation of trifluoromethyl (-CF₃) groups into bioactive molecules constitutes a cornerstone of modern medicinal chemistry, driven by this substituent's profound influence on pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group exhibits a unique combination of high electronegativity (Finkelstein parameter: σₘ = 0.43), substantial lipophilicity (Hansch π parameter: +0.88), and exceptional metabolic stability due to the strength of carbon-fluorine bonds (~485 kJ/mol) [2] [7]. These properties synergistically enhance drug-like characteristics when incorporated into molecules like 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one. Specifically, the -CF₃ group significantly increases membrane permeability by enhancing lipophilicity at the 4-position of the phenyl ring, facilitating passive diffusion across biological barriers. This effect is quantified in logP values: the trifluoromethyl analog exhibits a calculated logP of approximately 3.2, substantially higher than its non-fluorinated counterpart (logP ~2.4), directly attributable to the -CF₃ contribution [2].
Beyond permeability enhancement, the trifluoromethyl group profoundly influences metabolic resistance and bioavailability. Cytochrome P450 enzymes exhibit markedly reduced oxidation kinetics toward carbon centers adjacent to -CF₃ groups due to both steric shielding and the electron-withdrawing effect destabilizing carbocation intermediates. In vitro metabolic studies of analogous thiazole systems demonstrate a >60% reduction in hepatic microsomal clearance for trifluoromethyl-containing compounds compared to methyl-substituted analogs [7]. This metabolic stabilization is particularly advantageous for compounds targeting chronic conditions requiring sustained exposure. Furthermore, the -CF₃ group modulates molecular electronics through its strong inductive effect (-Iσ), polarizing adjacent bonds and influencing binding interactions. In kinase inhibitors, for instance, -CF₃ substitution often enhances affinity by forming hydrophobic contacts with leucine-rich pockets while inducing dipole interactions with backbone carbonyls [6]. These combined effects—improved permeability, metabolic stability, and target affinity—explain the prevalence of -CF₃ in contemporary drug candidates and its strategic placement in the 4-position of the phenyl ring in 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one, positioning it as a privileged scaffold for generating optimized lead compounds.
The thiazole ring transcends its role as a mere structural component, functioning as a versatile pharmacophore capable of diverse molecular interactions critical for target engagement and selectivity. This five-membered heterocycle combines a sulfur atom (hydrogen-bond acceptor) with an imine nitrogen (hydrogen-bond acceptor) and an acidic C2 proton (hydrogen-bond donor), creating a multifaceted recognition surface [6]. These features enable thiazole-containing compounds to participate in dipole-dipole interactions, π-stacking with aromatic residues, and coordinate transition metals—properties exploited in 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one and its derivatives. The thiazole's moderate basicity (pKa ~2.7) and metabolic stability compared to imidazoles further enhance its drug-likeness, contributing to the scaffold's prevalence in FDA-approved therapeutics spanning antimicrobial, anticancer, and neurological domains [6].
Table 2: Structural Analogs of 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one and Their Applications
Structural Analog | Molecular Formula | Key Modifications | Potential Therapeutic Applications | Reference |
---|---|---|---|---|
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | C₁₂H₈F₃NO₂S | Acetyl group replaced by acetic acid | Anti-inflammatory agents; Metabolic pathway modulators | Santa Cruz Biotechnology [4] |
2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethan-1-amine hydrochloride | C₁₂H₁₀F₃N₂S·HCl | Acetyl → 2-aminoethyl; Hydrochloride salt | CNS-targeting agents; Neurotransmitter analogs | Sigma-Aldrich [5] |
Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide) | C₂₂H₂₆ClN₇O₂S | Complex thiazole-carboxamide structure | Bcr-Abl tyrosine kinase inhibitor (Leukemia) | Molecules [6] |
Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) | C₁₆H₁₆N₂O₃S | Thiazole-carboxylic acid with isobutoxy chain | Xanthine oxidase inhibitor (Gout) | Molecules [6] |
The target specificity of thiazole derivatives arises from their ability to conformationally constrain substituents while engaging in target-specific interactions. In kinase inhibition, exemplified by dasatinib, the central thiazole orients adjacent pharmacophores into optimal geometry for ATP-binding pocket engagement while its sulfur atom forms a critical hydrogen bond with the kinase hinge region [6]. Similarly, in antimicrobial sulfathiazole, the thiazole nitrogen enhances bacterial dihydropteroate synthase binding via complementary electrostatic interactions. For 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one, the electron-deficient thiazole ring allows π-stacking interactions with aromatic amino acids in enzymatic binding sites, while the acetyl group offers a site for structural diversification—either through direct interaction or as a synthetic handle for derivatization. Computational studies of analogous compounds reveal that the thiazole's dipole moment (~1.6 D) facilitates optimal orientation within hydrophobic pockets through dipole-induced interactions [6]. This inherent versatility enables rational optimization: the 2-aryl position tolerates diverse substitutions (e.g., trifluoromethylphenyl for enhanced lipophilicity), while the 4-acetyl group can be converted to carboxylic acids, amines, or heterocyclic systems to modulate solubility, polarity, and hydrogen-bonding capacity. Consequently, the thiazole core in this compound serves as a three-dimensional scaffold for generating structurally diverse, target-specific agents with tailored pharmacological profiles.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1